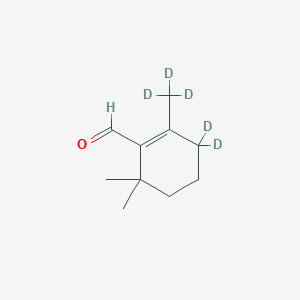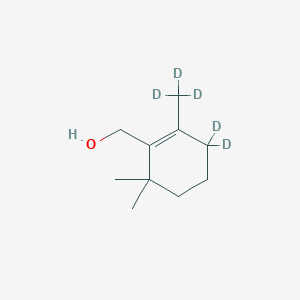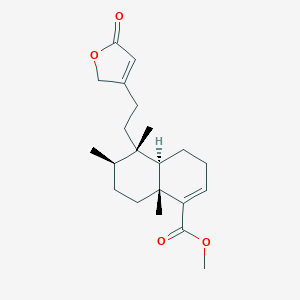
Prochlorperazine Sulfoxide
Vue d'ensemble
Description
Prochlorperazine Sulfoxide (PCZSO) is a sulfated derivative of prochlorperazine . Prochlorperazine is a first-generation antipsychotic . It is used to treat nervous, emotional, and mental conditions (e.g., schizophrenia) and non-psychotic anxiety. It is also used to control severe nausea and vomiting .
Molecular Structure Analysis
Prochlorperazine Sulfoxide has a molecular formula of C20H24ClN3OS . Its molecular weight is 389.9 g/mol . The InChI string is InChI=1S/C20H24ClN3OS/c1-22-11-13-23 (14-12-22)9-4-10-24-17-5-2-3-6-19 (17)26 (25)20-8-7-16 (21)15-18 (20)24/h2-3,5-8,15H,4,9-14H2,1H3 . The Canonical SMILES is CN1CCN (CC1)CCCN2C3=CC=CC=C3S (=O)C4=C2C=C (C=C4)Cl .
Chemical Reactions Analysis
Prochlorperazine undergoes extensive first-pass metabolism to sulfoxide, 7-hydroxylate, and N-desmethylate by cytochrome P450s (CYPs) . The oxidative derivatization method by means of peroxoacid for the indirect spectrophotometric determination of Prochlorperazine Maleate is presented. Potassium hydrogen peroxymonosulfate as a derivatizing agent, yielding the Prochlorperazine Sulfoxide .
Applications De Recherche Scientifique
Pharmacological Reference Standard
Prochlorperazine Sulfoxide serves as a pharmaceutical reference standard . It is used in laboratory tests prescribed in pharmacopoeias to ensure the quality and potency of pharmaceutical compounds. As a reference standard, it provides a benchmark for analytical methods and ensures consistency across different batches of medicinal products.
Skeletal Muscle Research
In the field of myology, Prochlorperazine Sulfoxide has been used to study its effects on muscle activity and fiber-type transformation . Research indicates that it can block the transformation from slow-to-fast fiber types in skeletal muscles under disuse conditions, potentially affecting calcium and ROS-related signaling pathways. This application is crucial for understanding muscle atrophy and developing treatments for conditions like muscular dystrophy.
Solubility and Dissolution Enhancement
Prochlorperazine Sulfoxide is studied for its role in improving the solubility and dissolution rate of poorly water-soluble drugs . By creating nanoparticles using methods like wet media milling, researchers aim to enhance the bioavailability of drugs, which is a significant challenge in pharmaceutical development.
Mécanisme D'action
Target of Action
Prochlorperazine Sulfoxide, a metabolite of Prochlorperazine , primarily targets D2 dopamine receptors in the brain . These receptors play a crucial role in regulating motor activity, emotion, motivation, and the feeling of pleasure. Prochlorperazine Sulfoxide also blocks histaminergic, cholinergic, and noradrenergic receptors , which are involved in a wide range of physiological functions, including the regulation of mood, appetite, and sleep, among others.
Mode of Action
Prochlorperazine Sulfoxide acts as an antagonist at its target receptors. It binds to D2 dopamine receptors, thereby inhibiting the binding of dopamine, a neurotransmitter that plays a key role in the reward system of the brain . By blocking these receptors, Prochlorperazine Sulfoxide can mitigate the effects of dopamine, potentially reducing symptoms of conditions like schizophrenia and non-psychotic anxiety .
Biochemical Pathways
It is known that the drug’s anti-dopaminergic effects play a key role in its mechanism of action . By blocking D2 dopamine receptors, Prochlorperazine Sulfoxide may affect dopaminergic signaling pathways, which could lead to changes in the release of other neurotransmitters and hormones, potentially impacting a variety of physiological functions.
Pharmacokinetics
The pharmacokinetics of Prochlorperazine Sulfoxide involve its absorption, distribution, metabolism, and excretion (ADME). Prochlorperazine, the parent drug, has been reported to have low and variable absorption and high first-pass metabolism . After administration, Prochlorperazine is metabolized in the liver, producing Prochlorperazine Sulfoxide among other metabolites
Result of Action
The molecular and cellular effects of Prochlorperazine Sulfoxide’s action primarily involve the modulation of neurotransmitter activity. By blocking D2 dopamine receptors, the drug can alter the activity of dopaminergic neurons, potentially leading to changes in mood, behavior, and perception . .
Propriétés
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYHFQQUZPAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905736 | |
| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prochlorperazine Sulfoxide | |
CAS RN |
10078-27-0 | |
| Record name | Prochlorperazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCHLORPERAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09U0GEU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does buccal administration of Prochlorperazine compare to the traditional oral route in terms of Prochlorperazine Sulfoxide exposure?
A1: Studies have shown that buccal administration of Prochlorperazine leads to significantly lower exposure to Prochlorperazine Sulfoxide compared to the oral route. [] This is likely due to the bypass of first-pass metabolism in the liver when the drug is absorbed through the buccal mucosa. [] This difference in metabolite exposure could have implications for both the efficacy and side effect profile of Prochlorperazine depending on the route of administration.
Q2: Beyond Prochlorperazine Sulfoxide, what other metabolites were identified in studies investigating the metabolism of buccally administered Prochlorperazine?
A2: Research identified two additional metabolites alongside Prochlorperazine Sulfoxide in individuals administered Prochlorperazine buccally: Prochlorperazine 7-hydroxide and Prochlorperazine Sulfoxide 4’-N-oxide. [] These findings highlight the complex metabolic pathways of Prochlorperazine and underscore the importance of comprehensive metabolite profiling.
Q3: Can you elaborate on the stability of extemporaneously prepared Prochlorperazine nasal spray and its relevance to Prochlorperazine Sulfoxide formation?
A3: Studies demonstrated that extemporaneously prepared Prochlorperazine nasal spray, formulated with a citrate buffer and stored in low-density polyethylene bottles, exhibited excellent chemical stability for up to 60 days at room temperature. [] Importantly, there was minimal formation of Prochlorperazine Sulfoxide, the primary degradation product, throughout the study period. [] This highlights the importance of appropriate formulation and storage conditions in maintaining the stability and minimizing degradation of Prochlorperazine to Prochlorperazine Sulfoxide in compounded preparations.
Q4: What analytical techniques are commonly employed to quantify Prochlorperazine and Prochlorperazine Sulfoxide in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique for the simultaneous quantification of Prochlorperazine and its metabolites, including Prochlorperazine Sulfoxide, in plasma samples. [] This method offers high sensitivity and specificity, allowing for accurate measurement of these compounds even at low concentrations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

